Product packaging for 3-(4-Fluoro-3-methylphenyl)thiophenol(Cat. No.:)

3-(4-Fluoro-3-methylphenyl)thiophenol

Cat. No.: B8001607
M. Wt: 218.29 g/mol
InChI Key: LWFKXTILHQAMBY-UHFFFAOYSA-N
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Description

Significance of Aryl Thiol Systems in Advanced Synthetic Methodologies and Chemical Transformations

Aryl thiols, or thiophenols, are a class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to an aromatic ring. wikipedia.org They are pivotal intermediates in organic synthesis, valued for their nucleophilicity and their ability to participate in a wide array of chemical transformations. wikipedia.org The thiol group can be readily alkylated to form thioethers, oxidized to disulfides and sulfonic acids, and engaged in various metal-catalyzed cross-coupling reactions to form carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org These reactions are fundamental in the construction of complex molecules, including pharmaceuticals and functional materials. google.comnih.gov The development of efficient methods for the synthesis of aryl sulfides, often derived from aryl thiols, remains an active area of research. organic-chemistry.orgrsc.org

Role of Fluorine Substitution in Modulating Electronic and Steric Properties of Aromatic Systems

The introduction of fluorine atoms into aromatic systems imparts profound changes to their physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its presence on an aromatic ring creates a strong dipole moment and alters the electron distribution of the molecule. This can influence the acidity of nearby functional groups, the stability of the molecule, and its interactions with biological targets. tandfonline.commdpi.com For instance, the pKa of thiophenol is approximately 6.6, while the highly fluorinated pentafluorothiophenol (B1630374) has a pKa of 2.68, indicating a significant increase in acidity. wikipedia.org Despite its high electronegativity, fluorine has a van der Waals radius comparable to that of a hydrogen atom, meaning it can often be substituted for hydrogen without introducing significant steric hindrance. tandfonline.com This unique combination of electronic and steric properties makes fluorine a valuable tool in drug design for enhancing metabolic stability, binding affinity, and bioavailability. benthamscience.comvictoria.ac.nzresearchgate.net

Overview of Research Trajectories for Novel Fluorinated Organosulfur Compounds

Research into fluorinated organosulfur compounds is driven by the quest for new molecules with enhanced performance in various applications. nih.gov In medicinal chemistry, the incorporation of both fluorine and sulfur into a single molecule can lead to synergistic effects on its biological activity. nih.gov In materials science, fluorinated poly(aryl thioethers) are being explored for their exceptional thermal stability and chemical resistance. researchgate.net The synthesis of these complex molecules often requires innovative synthetic methods that can tolerate the presence of both sensitive thiol groups and reactive C-F bonds. acs.org Recent research has focused on developing novel catalytic systems and synthetic strategies to access a wider range of fluorinated organosulfur building blocks. nih.gov

Contextualization of 3-(4-Fluoro-3-methylphenyl)thiophenol within Modern Chemical Research

The compound this compound is a bifunctional molecule that combines the structural features of a substituted thiophenol and a fluorinated aromatic system. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in several areas of chemical research. The thiophenol moiety provides a reactive handle for a variety of synthetic transformations, while the 4-fluoro-3-methylphenyl group can be used to fine-tune the electronic properties, lipophilicity, and metabolic stability of resulting derivatives.

The likely synthetic precursor, 3-methyl-4-fluorothiophenol, can be prepared from 3-methyl-4-fluorobenzene sulfonamide by heating with potassium formate (B1220265). google.com Another related isomer, 3-fluoro-4-(methylthio)phenol, is synthesized from 3-fluoro-4-(methylthio)aniline. chemicalbook.com These synthetic routes highlight the accessibility of the core structures related to this compound.

Interactive Data Tables

Below are interactive tables summarizing the properties and synthetic details of compounds related to this compound.

Table 1: Properties of Related Thiophenol Derivatives

Compound NameCAS NumberMolecular FormulaKey PropertiesReference
Thiophenol108-98-5C₆H₆SpKa: 6.62 (H₂O) wikipedia.org
4-Fluorothiophenol (B130044)371-42-6C₆H₅FSBarrier to internal rotation: 62.5 cm⁻¹ researchgate.net
Pentafluorothiophenol771-62-0C₆F₅SHpKa: 2.68 wikipedia.org
3-Fluoro-4-methylthiophenol13333-79-4C₇H₇FS--- chemicalbook.com

Use the search bar to filter the table by compound name or property.

Table 2: Synthesis of Related Compounds

ProductStarting MaterialReagentsYieldReference
3-methyl-4-fluorothiophenol3-methyl-4-fluorobenzene sulphonamidePotassium formate64.4% google.com
4-fluorothiophenol4-fluorobenzene sulphonamidePotassium formate82.4% google.com
3-fluoro-4-(methylthio)phenol3-fluoro-4-(methylthio)anilineH₂SO₄, NaNO₂, Cu(NO₃)₂, Cu₂O25% chemicalbook.com
4-fluorothiophenol4,4'-difluorodiphenyl disulphideNaBH₄98.5% google.com

Use the search bar to filter the table by product or starting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FS B8001607 3-(4-Fluoro-3-methylphenyl)thiophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFKXTILHQAMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 4 Fluoro 3 Methylphenyl Thiophenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comewadirect.com For 3-(4-fluoro-3-methylphenyl)thiophenol, the most logical disconnection is at the carbon-sulfur (C-S) bond, which is a common strategy for sulfides, ethers, esters, and amides. amazonaws.com This disconnection reveals two primary synthons: a (4-fluoro-3-methylphenyl) cation and a thiophenolate anion, or their synthetic equivalents.

This leads to two main forward-synthetic strategies:

Nucleophilic Aromatic Substitution (SNA_r): This approach would involve the reaction of a 3-halothiophenol derivative with a 4-fluoro-3-methylphenyl nucleophile or, more commonly, the reaction of a 3-mercaptophenyl nucleophile with an activated 4-fluoro-3-methylphenyl electrophile. However, SNA_r reactions on unactivated aromatic rings can be challenging. amazonaws.com

Transition Metal-Catalyzed Cross-Coupling: This is a more versatile and widely employed strategy for forming C-S bonds. acs.org This approach involves coupling an aryl halide or pseudohalide with a thiol or a thiol equivalent in the presence of a transition metal catalyst. tandfonline.comnih.govresearchgate.net

The retrosynthetic analysis guides the synthetic chemist in choosing the most efficient and reliable reactions to construct the target molecule. amazonaws.com

Precursor Synthesis and Functional Group Introduction

The synthesis of the necessary precursors is a critical step. For the target molecule, the key precursors are derivatives of 4-fluoro-3-methylaniline (B1294958) and thiophenol.

The introduction of the thiol functionality can be achieved at various stages of the synthesis. One common method involves the reduction of a sulfonyl chloride or the use of a protected thiol group that is deprotected in the final step. For example, the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide utilized a p-methoxybenzyl (PMB) protecting group for the thiol. nih.gov

Direct Carbon-Sulfur Bond Formation Approaches

The direct formation of the C-S bond is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. nih.govmorningstar.edu.inmdpi.comresearchgate.net

A variety of transition metals, including palladium, copper, nickel, and iron, have been successfully employed to catalyze the formation of C-S bonds. acs.org These reactions typically involve the coupling of an aryl halide (or triflate) with a thiol.

Palladium-catalyzed C-S cross-coupling is a highly reliable method for the synthesis of aryl thioethers. nih.gov The general mechanism involves a catalytic cycle that includes oxidative addition, ligand exchange, and reductive elimination.

The Buchwald and Hartwig groups have made significant contributions to this field, developing highly efficient catalyst systems. For example, the use of Pd(OAc)₂ with bulky electron-rich phosphine (B1218219) ligands like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has been shown to have a broad substrate scope, coupling various aryl bromides and chlorides with aliphatic and aromatic thiols. researchgate.net Another effective catalyst system involves the CyPF-tBu ligand, which allows for the coupling of aryl halides and triflates with thiols. researchgate.netnih.gov These reactions can often be performed under mild conditions, sometimes even at room temperature. nih.gov

A one-pot synthesis of unsymmetrical diaryl thioethers has been developed using a palladium catalyst and a thiol surrogate, which avoids the need for often unstable and foul-smelling thiols. nih.gov

Copper-catalyzed C-S coupling reactions offer a more economical alternative to palladium. acs.org Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand and a base. organic-chemistry.org One-pot syntheses of unsymmetrical diaryl thioethers have been developed using a copper catalyst and potassium ethyl xanthogenate as a thiol surrogate. acs.org Another approach utilizes carbon disulfide as a cheap and readily available sulfur source in a copper-catalyzed reaction with aryl iodides. acs.orgacs.orgfigshare.com These methods are advantageous as they avoid the direct use of thiols. acs.orgacs.org

Nickel-catalyzed C-S bond formation has also emerged as a powerful tool. researchgate.net Nickel catalysts are attractive due to their lower cost compared to palladium. researchgate.net Various nickel-based systems have been developed for the cross-coupling of aryl halides with thiols. acs.org Mechanochemical conditions have been shown to enhance the efficiency of nickel-catalyzed C-S cross-coupling, allowing for lower catalyst loading and simplified reaction setup. synthical.com Decarbonylative C-S coupling reactions using both palladium and nickel catalysts have also been developed to convert thioesters to thioethers. acs.org

Iron-catalyzed C-S cross-coupling reactions represent an even more cost-effective and environmentally friendly approach. bohrium.com Catalyst systems typically involve an iron salt, such as iron(III) chloride (FeCl₃), in combination with a ligand. rsc.orgrsc.org For example, a system using FeCl₃ and N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective for the S-arylation of aromatic and heteroaromatic thiols with aryl iodides. bohrium.comresearchgate.net Another efficient system utilizes FeCl₃ with L-proline as a non-toxic and inexpensive ligand for the coupling of aryl halides with thiols. morningstar.edu.in While often requiring higher reaction temperatures, iron-catalyzed methods are a significant advancement in sustainable chemistry. bohrium.com

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Fluoroaryl Systems

The synthesis of diaryl thioethers, the core structure of the precursor to this compound, can be effectively achieved through Nucleophilic Aromatic Substitution (SNAr). This reaction typically involves the displacement of a leaving group from an aromatic ring by a nucleophile. acsgcipr.org In the context of synthesizing the target compound, this would involve the reaction of a thiophenoxide with an activated fluoroaryl system.

The general mechanism proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which subsequently collapses to the product with the expulsion of the leaving group. acsgcipr.org For the synthesis of a precursor to this compound, a plausible SNAr strategy would involve the reaction of 3-mercaptobenzenethiolate (or a protected version) with 1,4-difluoro-2-methylbenzene or a similar activated fluoroaryl compound. The fluorine atom is a good leaving group for SNAr, particularly when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.org

The reaction is typically carried out in polar aprotic solvents like DMF, DMSO, or NMP, which can solvate the cation of the thiolate salt, thereby enhancing the nucleophilicity of the thiolate anion. acsgcipr.org A variety of bases can be used to generate the thiolate in situ, ranging from inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases like sodium hydride (NaH). acsgcipr.orgnih.gov The use of potassium fluoride-alumina with 18-crown-6 (B118740) has also been reported to mediate the condensation of thiophenols with aryl halides efficiently. nih.govacs.org

An alternative, odorless approach involves the in situ generation of S-alkylisothiouronium salts from thiourea, which then react with activated aryl halides. rsc.orgresearchgate.net This method avoids the handling of volatile and malodorous thiols.

Table 1: Conditions for SNAr Synthesis of Diaryl Thioethers

Electrophile Nucleophile Catalyst/Base Solvent Temperature Reference
Activated Aryl Halide Thiophenol K₂CO₃, Cs₂CO₃, NaH DMF, DMSO, NMP Room Temp. to 100 °C acsgcipr.orgnih.gov
Aryl Fluoride Thiophenol KF/Al₂O₃, 18-crown-6 Acetonitrile, DMSO Reflux nih.govacs.org

Electrochemical Approaches for C-S Bond Formation

Electrochemical methods offer a green and mild alternative for the formation of carbon-sulfur bonds, operating without the need for chemical oxidants or reductants by using electrons as "traceless" reagents. acs.org These approaches can be applied to the synthesis of diaryl thioethers and their precursors.

One notable electrochemical method is the KI-catalyzed indirect oxidative cross-coupling of aryl thiols with electron-rich arenes. dntb.gov.ua This method proceeds at a low potential and demonstrates good functional group tolerance. The mechanism often involves the electrochemical generation of a sulfenyl iodide intermediate, which then undergoes reaction with the arene.

Furthermore, electrochemical principles can be applied to classical rearrangement reactions used in thiol synthesis. For instance, the Newman-Kwart rearrangement, which is typically conducted at very high temperatures (200-300 °C), can be facilitated electrochemically at room temperature. acs.orgwikipedia.org This electrochemically catalyzed Newman-Kwart rearrangement (e-NKR) proceeds via the generation of a radical cation of the O-aryl thiocarbamate. This radical cation then undergoes the rearrangement to the S-aryl thiocarbamate radical cation, which is subsequently reduced to the final product, completing a catalytic cycle that requires only a catalytic amount of electric charge. acs.orgorganic-chemistry.org This method is highly relevant for the synthesis of the thiophenol moiety of the target compound from a corresponding phenol (B47542) precursor.

Radical-Mediated Coupling Processes

Radical-mediated reactions provide a powerful avenue for the construction of C-S bonds. These processes typically involve the generation of a thiyl radical (RS•) which can then participate in various coupling reactions. nih.govprinceton.edu Thiyl radicals can be generated from thiols through hydrogen atom abstraction or from disulfides by homolytic cleavage. princeton.edu

For the synthesis of a diaryl thioether precursor to this compound, a radical-mediated approach could involve the cross-coupling of two different aryl radicals or the coupling of an aryl radical with a thiyl radical. For example, a thiyl radical generated from a suitable 3-mercaptophenyl precursor could be coupled with an aryl radical derived from a 4-fluoro-3-methylphenyl precursor.

Recent advancements have focused on photoredox catalysis to generate these radical intermediates under mild conditions using visible light. rsc.org For instance, visible-light-promoted oxidative coupling between thiols and arylhydrazines can produce diaryl sulfides without the need for a transition metal catalyst. organic-chemistry.org Another strategy involves the nickel-mediated cross-coupling of aryl bromides with thiols, where thiyl radicals are generated via hydrogen atom abstraction by alkyl radicals. organic-chemistry.org These methods exhibit broad functional group tolerance, which would be advantageous for a substituted system like this compound.

Functional Group Interconversion Pathways to the Thiophenol Moiety

The direct introduction of a thiol group can be challenging, and often it is more practical to introduce it via the interconversion of other functional groups.

Reduction of Sulfonyl Halides and Disulfides

A common and reliable method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chlorides. orgsyn.org This method is particularly useful as sulfonyl chlorides are often readily prepared from the corresponding arenes or anilines. A variety of reducing agents can be employed for this transformation.

A classical method involves the use of zinc dust and a strong acid like sulfuric acid. orgsyn.orgprepchem.com This procedure is effective but may not be suitable for substrates with other reducible functional groups. For instance, the synthesis of thiophenol from benzenesulfonyl chloride using zinc dust and sulfuric acid gives high yields. orgsyn.org

A milder and more selective method involves the reduction of an intermediate disulfide. For example, a process for preparing 4-fluorothiophenol (B130044) involves reacting 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite (B76179) to form the sulfinate, which is then reduced with sulfur dioxide to 4,4'-difluorodiphenyl disulfide. This disulfide is subsequently reduced to 4-fluorothiophenol using sodium borohydride (B1222165) (NaBH₄). google.com A similar process is described in a patent for the synthesis of 3-methyl-4-fluorothiophenol from 3-methyl-4-fluorobenzene sulfonamide, which is reduced using potassium formate (B1220265). google.com

Table 2: Reduction Methods for Sulfonyl Chloride/Disulfide to Thiophenol

Starting Material Reagent(s) Key Intermediate Product Reference
Benzenesulfonyl chloride Zn / H₂SO₄ - Thiophenol orgsyn.orgprepchem.com
4-Fluorobenzenesulfonyl chloride 1. NaHSO₃ 2. SO₂ 3. NaBH₄ 4,4'-Difluorodiphenyl disulfide 4-Fluorothiophenol google.com
3-Methyl-4-fluorobenzene sulfonamide Potassium formate - 3-Methyl-4-fluorothiophenol google.com

The direct conversion of thiols to sulfonyl chlorides is also well-established, using reagents like hydrogen peroxide with thionyl chloride or zirconium tetrachloride, providing a route to these important precursors. organic-chemistry.orgacs.org

Rearrangement Reactions (e.g., Newman-Kwart) for Thiol Synthesis

The Newman-Kwart rearrangement is a cornerstone of thiophenol synthesis, providing a route from readily available phenols. wikipedia.orgorganic-chemistry.org The reaction involves the thermal intramolecular rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. chem-station.comjk-sci.com Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol.

Deprotonation of a phenol and reaction with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. organic-chemistry.org

Heating the O-aryl thiocarbamate, typically at high temperatures (200-300 °C), to induce the rearrangement. wikipedia.orgchem-station.com

Hydrolysis of the resulting S-aryl thiocarbamate, usually under basic conditions, to yield the thiophenol. organic-chemistry.org

The driving force for this rearrangement is the thermodynamic favorability of forming a C=O double bond at the expense of a C=S double bond. organic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the migrating aryl ring. chem-station.comjk-sci.com While traditionally requiring harsh thermal conditions, modern variations have been developed that proceed under milder conditions, including palladium-catalyzed, chem-station.com photoredox-catalyzed, jk-sci.com and electrochemically-driven acs.org versions of the rearrangement.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of a complex molecule like this compound requires careful consideration of selectivity, particularly regioselectivity.

Regioselectivity: The primary challenge in the synthesis of this unsymmetrical diaryl thioether is controlling the regioselectivity of the C-S bond formation. When coupling the two aromatic rings, there are multiple positions where the bond could form. For example, in a cross-coupling reaction between a 3-halothiophenol derivative and a 4-fluoro-3-methylphenyl metallic reagent, the coupling must be directed to the desired positions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity. researchgate.net

In SNAr reactions, the regioselectivity is dictated by the position of the leaving group and the activating groups on the electrophilic partner. For the synthesis of the target molecule, using a substrate like 1-bromo-4-fluoro-3-methylbenzene would ensure the correct connectivity, provided the C-S bond formation occurs at the C1 position.

Similarly, during the synthesis of the thiophenol moiety itself, for example, from 3-bromophenol (B21344), the Newman-Kwart rearrangement would be applied to 3-bromophenol to ensure the thiol group is correctly positioned meta to the bromine.

Stereoselectivity: The target molecule, this compound, is not chiral and does not have stereocenters in its ground state. However, the broader class of substituted diaryl thioethers can exhibit atropisomerism if the rotation around the C-S bond is sufficiently hindered by bulky ortho substituents. While the methyl group in the target molecule is unlikely to be large enough to induce stable atropisomers at room temperature, the principles of stereoselective synthesis are relevant for related, more sterically hindered analogues.

The asymmetric synthesis of such atropisomeric biaryls, including those with vicinal axes, is a challenging area of research. nih.gov Strategies often rely on dynamic kinetic resolution, where a racemic mixture of a precursor is converted to a single enantiomer of the product using a chiral catalyst or auxiliary. nih.govyoutube.com For example, isothiourea-catalyzed acylation has been used in the dynamic kinetic resolution of biaryls. nih.gov While not directly applicable to the synthesis of the achiral target compound, these advanced methods are critical for producing enantiomerically pure, complex diaryl thioethers.

Principles of Sustainable Synthesis in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. These principles provide a framework for designing and evaluating the sustainability of chemical processes.

A traditional approach to synthesizing similar thiophenols involves the reaction of a substituted benzenesulfonamide (B165840) with potassium formate at high temperatures, as described in patent CN101709045A for the preparation of 3-methyl-4-fluorothiophenol. google.com This method, however, often requires harsh conditions, such as temperatures around 200°C, which are energy-intensive and can lead to the formation of byproducts. google.com

In contrast, modern synthetic strategies for forming C-S bonds, essential for producing diaryl thioethers like this compound, are increasingly guided by the tenets of sustainable chemistry. These include palladium-catalyzed cross-coupling reactions and modified Ullmann condensations, which can offer milder reaction conditions and greater efficiency. nih.govwikipedia.org

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. nih.gov For the synthesis of this compound, this would involve choosing a reaction where the majority of the atoms from the starting materials, 3-bromofluorobenzene and 4-methylthiophenol (or their equivalents), are found in the final product. Catalytic methods are generally superior to stoichiometric reactions in this regard.

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov Palladium-catalyzed couplings, for instance, are highly effective for the formation of C-S bonds. nih.govberkeley.edunih.gov The use of a palladium catalyst with a suitable ligand can facilitate the reaction between an aryl halide and a thiophenol under milder conditions than traditional methods. nih.govberkeley.edunih.gov Similarly, modern Ullmann-type reactions utilize catalytic amounts of copper, often with ligands to improve reactivity and selectivity at lower temperatures. wikipedia.orgnih.gov

Safer Solvents and Auxiliaries: The choice of solvent is a critical factor in the environmental impact of a synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Research into C-S bond formation has explored the use of more benign solvents. rsc.org For example, some Ullmann-type reactions have been successfully carried out in solvents like N-methylpyrrolidone (NMP) or even in the absence of a solvent. wikipedia.org

Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. nih.gov This often means conducting reactions at ambient temperature and pressure. The high temperatures required in some classical thiophenol syntheses are a significant drawback from an energy perspective. google.com The development of highly active catalysts that enable reactions to proceed at lower temperatures is a key area of research in sustainable synthesis. nih.govbeilstein-journals.org Visible-light-driven methods, which utilize light as an energy source, represent an emerging and highly energy-efficient approach to C-S bond formation. acs.orgresearchgate.net

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable rather than depleting resources. While the immediate precursors for this compound are typically derived from petrochemical sources, the broader application of this principle in the chemical industry is a long-term goal.

The following table outlines potential sustainable synthetic routes to this compound and evaluates them based on key green chemistry principles.

Synthetic RouteStarting MaterialsCatalyst/ReagentsSolventsTemperatureGreen Chemistry Principles Addressed
Palladium-Catalyzed Cross-Coupling 1-Bromo-4-fluoro-3-methylbenzene, 3-mercaptophenolPalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., a phosphine)Greener solvents (e.g., t-Amyl alcohol, CPME)ModerateHigh atom economy, Use of catalysis, Potential for safer solvents and lower energy
Modified Ullmann Condensation 1-Iodo-4-fluoro-3-methylbenzene, 3-mercaptophenolCopper catalyst (e.g., CuI), Ligand (e.g., an amine)Polar aprotic solvents (e.g., DMF, NMP)Moderate to highUse of a less toxic metal catalyst (copper vs. palladium), Potential for lower energy than classical Ullmann
Visible-Light Photoredox Catalysis Aryl halide, ThiolPhotocatalyst (e.g., an iridium or ruthenium complex), BaseCommon organic solventsAmbientHigh energy efficiency, Mild reaction conditions

Detailed research findings indicate that palladium-catalyzed systems can be highly efficient for the synthesis of unsymmetrical diaryl thioethers, with good to excellent yields and a broad substrate scope. nih.gov These reactions can be performed as one-pot procedures, which reduces waste from purification of intermediates. nih.govberkeley.edunih.gov

Similarly, advancements in Ullmann-type couplings have led to the use of catalytic amounts of copper with various ligands, significantly lowering the required reaction temperatures compared to the classical stoichiometric copper-mediated reactions. wikipedia.orgnih.govacs.org

Recent breakthroughs in photoredox catalysis offer a particularly promising avenue for the sustainable synthesis of C-S bonds. acs.orgresearchgate.net These methods often operate at room temperature using visible light as the energy source, drastically reducing the energy consumption of the process.

By prioritizing these sustainable methodologies, the synthesis of this compound can be achieved in a more environmentally responsible manner, aligning with the core tenets of green chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(4-Fluoro-3-methylphenyl)thiophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

Detailed Proton and Carbon-13 NMR Assignments for Conformational Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the thiophenol ring will appear as a complex multiplet system. The protons on the 4-fluoro-3-methylphenyl ring will exhibit characteristic splitting patterns influenced by both the methyl group and the fluorine atom. The methyl group itself will appear as a singlet, likely in the range of δ 2.0-2.5 ppm. Aromatic protons typically resonate between δ 7.0 and 7.8 ppm. Analysis of the coupling constants (J-values) between adjacent protons and between protons and the fluorine atom (J-HF) is crucial for unambiguous assignment.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J-CF), appearing as a doublet, which is a key diagnostic feature. The carbon attached to the sulfur atom (C-S) and the methyl carbon will also have characteristic chemical shifts. The study of substituted biphenyls by proton NMR in nematic solvents can provide insights into the conformational preferences of such linked aromatic systems. tandfonline.com

Predicted NMR Data Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃) ~2.3 ~15-20
Aromatic (C-H) ~7.0 - 7.6 ~115-140
Carbon-Fluorine (C-F) - ~158-165 (d, ¹JCF ≈ 245 Hz)

Fluorine-19 NMR for Elucidating Fluorine Environment and Interactions

Fluorine-19 (¹⁹F) NMR is highly sensitive to the local electronic environment. For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electron-donating or -withdrawing effects of the substituents. Furthermore, coupling between the fluorine atom and nearby protons (³J-HF and ⁴J-HF) would be observable in both the ¹H and ¹⁹F spectra, aiding in the structural confirmation of the fluorinated ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly valuable for identifying the connectivity between the two aromatic rings through the sulfur bridge and for assigning quaternary (non-protonated) carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups within a molecule by detecting their vibrational frequencies.

For this compound, key vibrational modes would include:

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region of the FT-IR and Raman spectra, generally between 600-800 cm⁻¹. Studies on thiophene (B33073) derivatives show C-S stretching vibrations in this range. iosrjournals.orgjchps.com

S-H Stretching: The thiol (S-H) stretch, if present (as opposed to a thioether), gives a weak but sharp band around 2550-2600 cm⁻¹. The position and intensity of this band can be sensitive to hydrogen bonding. researchgate.net

C-F Stretching: The carbon-fluorine bond gives a strong absorption in the FT-IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Aromatic Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching modes appear in the 1400-1600 cm⁻¹ region. iosrjournals.org

Analysis of these spectra can confirm the presence of the key functional groups and provide insights into intermolecular interactions like hydrogen bonding. researchgate.net

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Thiol S-H Stretching 2550 - 2600
Aromatic C=C Ring Stretching 1400 - 1600
C-F Stretching 1000 - 1400

Mass Spectrometry (HRMS, Tandem MS) for Mechanistic Studies and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion (M⁺) with high precision. This allows for the unambiguous determination of the elemental formula (C₁₃H₁₁FS) for this compound.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For diaryl sulfides, the most common fragmentation pathway involves the cleavage of the C-S bonds. nih.govmiamioh.edu

Potential fragmentation pathways for this compound would likely include:

Cleavage of one C-S bond to form a thiophenyl radical cation or a 4-fluoro-3-methylphenyl radical cation.

Loss of the sulfur atom.

Fragmentation of the individual aromatic rings, such as the loss of a methyl radical or HF.

Studying these pathways helps to confirm the proposed structure and connectivity of the molecule. acs.org

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield a wealth of data. acs.org

Key information obtained would include:

Bond Lengths and Angles: The exact lengths of the C-S, C-F, and all other bonds, as well as the bond angles, would be determined, providing insight into the bonding within the molecule.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as π-π stacking between the aromatic rings, C-H···F hydrogen bonds, or S···H interactions, which govern the solid-state properties of the material. researchgate.net

This technique offers an unparalleled level of detail for understanding the molecule's structure in the solid state. acs.org

Theoretical and Computational Investigations of 3 4 Fluoro 3 Methylphenyl Thiophenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in predicting the molecular structure, stability, and electronic properties of compounds like 3-(4-Fluoro-3-methylphenyl)thiophenol. These methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value
Bond Length C-S ~1.77 Å
S-H ~1.34 Å
C-F ~1.35 Å
C-C (aromatic) ~1.39 - 1.41 Å
C-H (methyl) ~1.09 Å
Bond Angle C-S-C ~103°
C-S-H ~96°

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. nih.gov While computationally more demanding than DFT, methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for calculating near-exact energies and can be used to benchmark results from DFT calculations. nih.gov These high-level calculations would provide a more refined understanding of the molecule's electronic structure and stability.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Indices

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the thiophenol ring, particularly the sulfur atom, due to its lone pairs of electrons. The LUMO is likely distributed across the aromatic system. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will modulate the energies of these orbitals. chemrxiv.orgrsc.org

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

Parameter Symbol Predicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO ~ -6.0 to -5.5
Lowest Unoccupied Molecular Orbital Energy ELUMO ~ -1.5 to -1.0
HOMO-LUMO Energy Gap ΔE ~ 4.0 to 4.5
Ionization Potential I ≈ -EHOMO ~ 5.5 to 6.0

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map would illustrate regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the most negative potential would be expected around the sulfur and fluorine atoms due to their high electronegativity. The hydrogen atom of the thiol group would exhibit a region of positive potential. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom, further detailing the charge distribution. semanticscholar.org

Molecular Reactivity Descriptors and Computational Prediction of Reaction Sites

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors, based on conceptual DFT, provide a framework for predicting chemical behavior.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors, combined with the MEP analysis, allow for a robust prediction of how this compound will interact with other reagents. The thiol group is a primary site for reactions such as oxidation or deprotonation, while the aromatic rings can undergo electrophilic substitution.

Conformational Landscape Exploration and Potential Energy Surface Scans

The flexibility of this compound arises from the rotation around the C-S and C-C single bonds linking the two phenyl rings. A potential energy surface (PES) scan can be performed by systematically rotating one or more dihedral angles and calculating the energy at each step. This computational experiment reveals the different possible conformations (rotamers) and identifies the most stable (lowest energy) conformers. acs.org For this molecule, the key dihedral angle is the one defining the relative orientation of the two aromatic rings. The scan would likely reveal energy minima corresponding to non-planar (skewed) conformations, which minimize steric hindrance between the rings, and energy maxima for planar or perpendicular arrangements. Understanding the conformational preferences is essential as the geometry of the molecule can influence its reactivity and interactions.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Møller-Plesset perturbation theory

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, offering a molecular-level understanding that is often challenging to obtain through experimental means alone. For this compound, computational studies can elucidate potential synthetic routes and predict the energetic feasibility of various reaction pathways.

The synthesis of diaryl thioethers can often be achieved through cross-coupling reactions. A common and effective method is the Buchwald-Hartwig amination/thiolation reaction. A plausible synthetic pathway for this compound could involve the palladium-catalyzed coupling of 3-bromothiophenol (B44568) and 1-fluoro-2-methyl-4-iodobenzene.

Theoretical investigations of such a pathway would typically involve the use of Density Functional Theory (DFT) to model the entire catalytic cycle. This would include the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation (or in this case, reaction with the thiol), and reductive elimination to yield the final product and regenerate the catalyst. By calculating the Gibbs free energy of each intermediate and transition state, the rate-determining step of the reaction can be identified.

For instance, a hypothetical reaction could be:

Reactants: 3-mercaptophenylboronic acid and 1-fluoro-2-methyl-4-iodobenzene

Catalyst: Pd(PPh₃)₄

Base: K₂CO₃

Computational models would explore the energetics of the catalytic cycle, including the initial oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-S bond.

A key aspect of computational reaction mechanism studies is the calculation of activation barriers (ΔG‡). These barriers represent the energy required to reach the transition state of a reaction step and are crucial for determining the reaction kinetics. Higher activation barriers correspond to slower reaction rates.

For the synthesis of this compound, computational chemists would use methods like DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)) to locate the transition state structures for each elementary step in the proposed synthetic pathway. Frequency calculations are then performed to confirm that the located structures are true transition states (characterized by a single imaginary frequency).

The kinetic profile of the reaction can be visualized by plotting the free energy of the system as it progresses along the reaction coordinate. This profile would show the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive energetic map of the reaction.

Reaction Step Hypothetical Activation Energy (kcal/mol)
Oxidative Addition15 - 20
Transmetalation10 - 15
Reductive Elimination5 - 10

This table presents hypothetical activation energies for the key steps in a palladium-catalyzed cross-coupling reaction for the synthesis of a diaryl thioether, illustrating the type of data generated from computational studies.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the bulk solvent effects on the geometry and energy of the solute molecule. For this compound, PCM calculations could predict how its dipole moment and the stability of its conformers change in solvents of varying polarity, such as toluene (B28343) (non-polar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic).

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit model could be used to study the hydrogen bonding between the thiol (S-H) group and a protic solvent like water or methanol. This would involve performing molecular dynamics (MD) simulations or geometry optimizations on a cluster of the solute surrounded by a number of solvent molecules.

The choice between implicit and explicit models depends on the specific property being investigated. For general trends in reactivity with changing solvent polarity, implicit models are often sufficient. For a detailed understanding of specific interactions that drive a reaction, explicit models are preferred.

Solvent Dielectric Constant Calculated Dipole Moment (Debye) - Hypothetical
Toluene2.42.1
Dichloromethane8.92.8
Methanol32.73.5

This table provides hypothetical calculated dipole moments for this compound in different solvents, demonstrating the expected trend of increasing dipole moment with increasing solvent polarity as would be predicted by implicit solvent models.

Analysis of Intra- and Intermolecular Non-Covalent Interactions (e.g., Halogen Bonding, S-H...π Interactions)

Non-covalent interactions play a critical role in determining the three-dimensional structure and properties of molecules. In this compound, several types of non-covalent interactions are of interest.

Halogen Bonding: The fluorine atom in the molecule can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nih.govnih.gov While fluorine is the least polarizable halogen, under certain geometric arrangements, it can still act as a halogen bond donor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these interactions by locating bond critical points and quantifying the charge transfer between the interacting orbitals.

S-H...π Interactions: A significant non-covalent interaction that could influence the conformation of this compound is the intramolecular S-H...π interaction. sdu.dknih.gov This involves the interaction of the acidic proton of the thiol group with the π-electron cloud of the adjacent aromatic ring. sdu.dknih.gov This type of interaction is known to contribute to the stabilization of molecular structures. sdu.dk DFT calculations can be employed to determine the preferred conformation of the molecule and to quantify the strength of this interaction through energy decomposition analysis. The interaction is characterized by a favorable overlap between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov

Interaction Type Interacting Atoms/Groups Hypothetical Interaction Energy (kcal/mol)
Intramolecular S-H...πS-H and Phenyl Ring-1.5 to -3.0
Intermolecular Halogen BondC-F and a Lewis Base-0.5 to -1.5
Intermolecular Hydrogen BondS-H and S of another molecule-2.0 to -4.0

This table presents hypothetical interaction energies for various non-covalent interactions that could be present in this compound, based on typical values for such interactions found in the literature.

Chemical Reactivity and Transformation Studies of 3 4 Fluoro 3 Methylphenyl Thiophenol

Oxidation Chemistry of the Thiophenol Moiety

The sulfur atom in the thiophenol group of 3-(4-Fluoro-3-methylphenyl)thiophenol is susceptible to oxidation, allowing for the synthesis of various sulfur-oxygen compounds. The degree of oxidation can be carefully controlled by the choice of oxidizing agent and reaction conditions.

The oxidation of thiols and thioethers is a fundamental transformation in organic sulfur chemistry. acsgcipr.org The thiophenol can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. The sulfoxide is an intermediate stage in the oxidation process to the sulfone.

Common oxidizing agents for the conversion of thiols or their corresponding thioethers to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). orgsyn.org The controlled synthesis of the sulfoxide requires milder conditions or a stoichiometric amount of the oxidant, as over-oxidation to the sulfone is a common side reaction. The synthesis of the corresponding sulfone is typically achieved by using an excess of a strong oxidizing agent. orgsyn.org

Table 1: Controlled Oxidation Products of 3-(4-Fluoro-3-methylphenyl)thioethers This table outlines the expected products from the controlled oxidation of a generic thioether derived from this compound (Ar-S-R).

Starting MaterialOxidizing AgentTypical ConditionsMajor ProductProduct Name
Ar-S-R1 equiv. H₂O₂ or m-CPBALow temperatureAr-S(O)-R1-Fluoro-2-methyl-4-(3-(alkylsulfinyl)phenyl)benzene
Ar-S-R>2 equiv. Oxone or H₂O₂Elevated temperatureAr-S(O)₂-R1-Fluoro-2-methyl-4-(3-(alkylsulfonyl)phenyl)benzene

The oxidation of thiophenols can also lead to the formation of a disulfide, 1,2-bis(3-(4-fluoro-3-methylphenyl)phenyl)disulfane. This reaction often occurs under milder oxidative conditions, such as exposure to air (air oxidation), particularly in the presence of a base or a metal catalyst. nih.gov The mechanism typically involves the formation of a thiyl radical (RS•) or a thiolate anion (RS⁻), which then couples with another thiyl radical or reacts with the starting thiol to form the disulfide bond.

The formation of disulfides can sometimes be an unwanted side reaction during other transformations. rsc.org However, it is also a synthetically useful reaction for creating symmetrical disulfides. The process is often reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents. acsgcipr.org

Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl core of this compound contains two distinct aromatic rings, each with its own set of substituents that direct the course of aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The regioselectivity of this reaction is governed by the electronic effects (both inductive and resonance) of the substituents already present on the rings. youtube.comvaia.com

Ring A (Thiophenol-substituted ring): This ring contains a thiol (-SH) group and a substituted aryl group. The thiol group is a strongly activating, ortho, para-director. The aryl substituent is generally weakly deactivating. Therefore, electrophilic attack is strongly favored on this ring, primarily at the positions ortho and para to the powerful thiol directing group. Steric hindrance from the adjacent aryl group may disfavor the position ortho to both substituents.

Ring B (Fluoro-methyl-substituted ring): This ring contains a fluorine (-F) atom and a methyl (-CH₃) group. The methyl group is an activating, ortho, para-director. youtube.com The fluorine atom is deactivating due to its strong inductive effect but is also an ortho, para-director due to resonance. The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to them. The most likely positions for substitution would be those activated by both groups and not sterically hindered.

Predicting the precise outcome between the two rings requires considering the net activation and deactivation effects. Generally, the ring containing the strongly activating thiol group would be expected to be more reactive towards electrophiles than the ring substituted with the deactivating fluorine and activating methyl group. researchgate.netresearchgate.net

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

RingSubstituentElectronic EffectDirecting InfluencePredicted Major Substitution Site(s)
A-SHActivatingortho, paraC2, C4, C6
A-ArylWeakly Deactivatingmeta (relative to its own influence)-
B-FDeactivatingortho, paraC3', C5'
B-CH₃Activatingortho, paraC2', C6'

Note: Numbering assumes the thiophenol ring is Ring A (C1-C6) and the fluoro-methyl ring is Ring B (C1'-C6'). The point of attachment for the thiol is C1 and for the other ring is C3. On Ring B, the point of attachment is C1', fluorine is at C4' and methyl is at C3'.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the leaving group is the fluorine atom. The fluoro-substituted ring also contains an electron-donating methyl group and the other phenyl ring. It lacks the necessary strong electron-withdrawing substituents (like a nitro group) to significantly activate the ring for a classical SNAr mechanism. nih.govbeilstein-journals.org Therefore, displacing the fluorine atom with a nucleophile would likely require very harsh reaction conditions (high temperature and pressure) or proceed through an alternative mechanism, such as a concerted nucleophilic aromatic substitution (c-SNAr). researchgate.net

Reactions at the Sulfur Atom

The sulfur atom of the thiophenol group is nucleophilic and can participate in a variety of bond-forming reactions. acsgcipr.org A primary example is S-alkylation to form thioethers (also known as sulfides). This is a common and synthetically valuable transformation. researchgate.net

The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by treating the thiophenol with a base, attacks an alkyl halide or another suitable electrophile, displacing a leaving group. beilstein-journals.org A wide range of electrophiles can be used, leading to a diverse array of thioether products. Metal-catalyzed cross-coupling reactions can also be employed to form aryl thioethers. acsgcipr.orgorganic-chemistry.org

Table 3: Examples of Thioether Synthesis from this compound

ReagentReaction TypeProduct
Methyl iodide (CH₃I)S-alkylation1-Fluoro-2-methyl-4-(3-(methylthio)phenyl)benzene
Benzyl bromide (BnBr)S-alkylation1-((3'-(4-Fluoro-3-methylphenyl)phenyl)thio)methyl)benzene
Propargyl bromideS-alkylation1-Fluoro-2-methyl-4-(3-(prop-2-yn-1-ylthio)phenyl)benzene
Aryl halide (e.g., Iodobenzene)Metal-catalyzed C-S Coupling(3'-(4-Fluoro-3-methylphenyl)phenyl)(phenyl)sulfane

Alkylation and Acylation Processes and Mechanistic Considerations

The sulfur atom in this compound, being a soft nucleophile, readily participates in alkylation and acylation reactions.

Alkylation: The deprotonated form of the thiol, the thiolate, is a potent nucleophile that reacts efficiently with alkyl halides via an SN2 mechanism to form thioethers. The reaction typically proceeds in the presence of a base to generate the thiolate anion. The choice of base and solvent can influence the reaction rate and yield. Stronger bases and polar aprotic solvents generally favor the reaction.

Acylation: Similarly, acylation of the thiol group can be achieved using acyl chlorides or anhydrides to furnish thioesters. These reactions are also typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The mechanism involves nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent.

While specific experimental data for the alkylation and acylation of this compound is not extensively documented in publicly available literature, the general principles of thiol chemistry suggest that these transformations would proceed readily.

Thiol-Mediated Click Chemistry Reactions (e.g., Thiol-Ene, Thiol-Yne)

Thiol-mediated "click" chemistry offers efficient and highly selective methods for forming carbon-sulfur bonds under mild conditions. These reactions are characterized by high yields, stereoselectivity, and a strong thermodynamic driving force.

Thiol-Ene Reaction: The thiol-ene reaction involves the addition of a thiol across a double bond. This reaction can be initiated by radicals or catalyzed by a base. The radical-mediated pathway typically results in an anti-Markovnikov addition of the thiol to the alkene. Given the high efficiency and orthogonality of this reaction, this compound is a viable candidate for surface functionalization and polymer synthesis.

Thiol-Yne Reaction: The thiol-yne reaction is the addition of a thiol to an alkyne, yielding an alkenyl sulfide. This reaction can also proceed via a radical or a nucleophilic mechanism. The radical addition is typically initiated by UV irradiation or a radical initiator and follows an anti-Markovnikov regioselectivity. The nucleophilic addition, often base-catalyzed, is also a powerful tool in organic synthesis. These reactions are valuable for creating complex molecules and for applications in materials science and bioconjugation.

Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and thiols are valuable coupling partners for the formation of various carbon-heteroatom and carbon-carbon bonds.

Formation of C-S, C-N, C-O, and C-C Bonds via Metal Catalysis

C-S Bond Formation: The most direct cross-coupling application of this compound is in the formation of C-S bonds. It can react with aryl halides or triflates in the presence of a palladium or copper catalyst to yield diaryl sulfides. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for this transformation, though it often requires high temperatures. More modern methods, such as the Buchwald-Hartwig amination-type conditions, can also be adapted for C-S coupling.

C-N and C-O Bond Formation: While less direct, the thiol group can be a precursor to other functionalities. For instance, after conversion to a sulfonium (B1226848) salt, it could potentially act as a leaving group in nucleophilic aromatic substitution reactions to form C-N or C-O bonds, although this is not a standard cross-coupling protocol.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While the thiol group itself does not directly participate, the aromatic rings of this compound could be functionalized with a halide or boronic acid/ester to enable its use in Suzuki coupling reactions. For example, if the parent molecule were a bromo-substituted derivative, it could be coupled with a variety of boronic acids.

Mechanistic Insights into Catalyst Turnover and Selectivity

The mechanisms of these cross-coupling reactions are well-studied. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is crucial for catalyst stability, turnover, and selectivity. Bidentate phosphine (B1218219) ligands, for instance, are known to improve reaction rates and yields.

In copper-catalyzed reactions like the Ullmann condensation, the mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide.

Rearrangement and Cyclization Reactions Involving the Molecular Framework

The structure of this compound offers possibilities for intramolecular reactions, leading to the formation of new cyclic structures.

Rearrangement Reactions: One notable rearrangement involving thiophenols is the Newman-Kwart rearrangement. This reaction involves the intramolecular migration of a thiocarbamate group from an oxygen atom to a sulfur atom on an aromatic ring, which can be a useful method for synthesizing thiophenols from phenols. While this is a synthetic route to thiophenols rather than a reaction of them, related rearrangements of thioethers derived from this compound could potentially be explored.

Advanced Applications in Chemical Sciences: Principles and Mechanisms

Role as a Building Block in Complex Molecule and Heterocyclic Scaffold Synthesis

Thiophenols are fundamental building blocks in organic synthesis, valued for their ability to participate in a variety of carbon-sulfur bond-forming reactions. The subject compound, with its distinct substitution pattern, is a prime candidate for constructing complex molecular architectures.

Integration into Privileged Scaffolds for Chemical Library Generation

Privileged scaffolds are molecular frameworks that can bind to multiple biological targets. Thiophenol derivatives are often incorporated into such structures. The title compound could be utilized in multicomponent reactions, such as the Biginelli or Hantzsch reactions, which are known to produce biologically relevant heterocyclic scaffolds. nih.govresearchgate.net The synthesis of 3,4-dihydropyrimidin(thio)ones, for instance, is a classic approach to generating libraries of compounds with potential therapeutic applications. nih.gov The presence of the fluoro and methyl groups on the phenyl ring of "3-(4-Fluoro-3-methylphenyl)thiophenol" offers points for diversification, allowing for the generation of a library of analogs with finely tuned steric and electronic properties.

Thiophene (B33073) and its derivatives, which can be synthesized from thiophenols, are important heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. bohrium.com The title compound could serve as a precursor for novel thiophene-containing molecules. For example, the reaction of thiophenols with α-haloketones is a common method for synthesizing substituted thiophenes. researchgate.net

Interactive Data Table: Potential Reactions for Scaffold Synthesis

Reaction TypeReactant(s) with this compoundPotential Product Scaffold
S-AlkylationAlkyl halides (e.g., 2-bromo-1-phenylethanone)Thioether-linked structures
Michael Additionα,β-Unsaturated carbonylsFunctionalized thioethers
Thiophene Synthesisα-HaloketonesSubstituted thiophenes
Biginelli-like ReactionAldehyde, β-ketoesterDihydropyrimidinethiones

Precursor for Designed Organic Materials with Tailored Electronic Properties

Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic properties, such as high electron affinity and thermal stability. nih.gov The presence of a fluorine atom in "this compound" suggests its potential as a precursor for organic electronic materials. For instance, fluorinated thiophenyl derivatives have been used to modify the surface of polymers to improve their properties. sigmaaldrich.com

The biphenyl (B1667301) scaffold of the molecule provides a rigid core that can be functionalized to create liquid crystals or other ordered materials. The thiol group can be used to anchor the molecule to surfaces, such as gold nanoparticles, for the development of sensors or molecular electronic devices. The synthesis of such materials often involves cross-coupling reactions, where the thiophenol can be a key reactant. organic-chemistry.org

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The thiol group is an excellent ligand for a wide range of transition metals, and thiophenol derivatives are commonly used in the design of catalysts. The electronic properties of the ligand can be fine-tuned by the substituents on the aromatic ring, which in turn influences the catalytic activity of the metal center.

Theoretical Aspects of Metal-Thiolate Bonding and Electronic Influence

The sulfur atom in the thiophenol has lone pairs of electrons that can be donated to a metal center, forming a metal-thiolate bond. The strength and nature of this bond are influenced by the electronic properties of the substituents on the phenyl ring. The fluorine atom is strongly electron-withdrawing, which would decrease the electron density on the sulfur atom, making it a weaker σ-donor but potentially a better π-acceptor. The methyl group, being electron-donating, would have the opposite effect. The interplay of these two groups in "this compound" would result in a unique electronic profile for the ligand.

The acidity of the thiol proton is also affected by the substituents. Thiophenol is significantly more acidic than phenol (B47542). wikipedia.org The electron-withdrawing fluorine atom in the title compound would likely increase the acidity of the thiol proton compared to unsubstituted thiophenol. This property is important in the formation of metal-thiolate complexes.

Interactive Data Table: Comparative Acidity of Phenols and Thiophenols

CompoundpKa
Phenol9.95
Thiophenol6.62 wikipedia.org
Pentafluorothiophenol (B1630374)2.68 wikipedia.org
This compound Estimated to be between 3 and 6

Mechanistic Role in Homogeneous and Heterogeneous Catalytic Cycles

Thiolate ligands can play several roles in catalytic cycles. They can act as ancillary ligands, remaining coordinated to the metal center throughout the reaction and modifying its reactivity. Alternatively, they can be involved in the bond-breaking and bond-forming steps of the catalytic cycle. Transition metal-catalyzed reactions are fundamental in organic synthesis, and the development of new ligands is crucial for advancing this field. researchgate.netnih.gov

In homogeneous catalysis, "this compound" could be used to prepare catalysts for cross-coupling reactions, such as Suzuki or Heck reactions. The specific steric and electronic properties of the ligand could lead to catalysts with improved activity, selectivity, or stability. In heterogeneous catalysis, the thiol group can be used to immobilize the catalyst on a solid support, which facilitates catalyst recovery and reuse. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions between molecules. These interactions, such as hydrogen bonding, π-stacking, and halogen bonding, can lead to the formation of highly ordered structures through self-assembly. nsf.gov The structure of "this compound" contains several features that make it a promising candidate for studies in supramolecular chemistry.

The aromatic rings can participate in π-stacking interactions, while the thiol group can act as a hydrogen bond donor. The fluorine atom can participate in halogen bonding, an interaction that is gaining increasing attention in crystal engineering and materials design. nih.gov The combination of these interactions could lead to the formation of interesting and potentially useful supramolecular structures, such as nanotubes, vesicles, or gels. The self-assembly of such molecules can be influenced by external stimuli, such as temperature or solvent, allowing for the creation of "smart" materials. nsf.gov

Principles of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding) in Directed Assembly

The directed assembly of molecules into well-defined supramolecular architectures is governed by a subtle interplay of non-covalent interactions. In the case of This compound , its unique combination of a thiophenol moiety, a fluorinated aromatic ring, and a methyl group provides a versatile platform for orchestrating molecular self-assembly through hydrogen bonding, π-stacking, and halogen bonding.

π-Stacking: The two aromatic rings in This compound are prime candidates for π-stacking interactions. These interactions, driven by a combination of dispersion and electrostatic forces, are crucial for the organization of aromatic molecules in the solid state and in solution. The substitution pattern on the phenyl rings significantly modulates the nature and strength of π-stacking. The fluorine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a complex electrostatic potential on the aromatic surfaces. This can lead to a preference for specific stacking geometries, such as parallel-displaced or T-shaped arrangements, to maximize favorable electrostatic interactions and minimize repulsion. nih.gov Studies on substituted benzene (B151609) dimers have shown that both the nature and the relative position of substituents have a profound influence on the strength of π-stacking interactions. rsc.orgwikipedia.org

Halogen Bonding: Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While fluorine is the most electronegative element, its ability to participate in halogen bonding has been a subject of debate. wikipedia.org For fluorine to act as a halogen bond donor, it typically needs to be attached to a strongly electron-withdrawing group. nih.gov In the context of This compound , the fluorine atom is attached to an aromatic ring, which is not as strongly withdrawing as in some other examples. However, the possibility of weak C-F···X interactions (where X is a nucleophilic atom like sulfur from another molecule) cannot be entirely ruled out, especially in specific geometric arrangements within a crystal lattice. The strength and significance of such interactions would be highly dependent on the local chemical environment. acs.org

Design of Supramolecular Hosts and Receptors Incorporating the Compound

The structural features of This compound make it an intriguing building block for the design of supramolecular hosts and receptors capable of selective guest binding. The principles of host-guest chemistry rely on molecular recognition, where a host molecule possesses a binding site (a cavity or cleft) that is complementary in size, shape, and chemical functionality to a specific guest molecule. soton.ac.uk

The thiophenol group can serve multiple roles in a supramolecular receptor. Its ability to form hydrogen bonds allows it to act as a recognition site for guest molecules that are hydrogen bond acceptors. Furthermore, the sulfur atom, being a soft Lewis base, can coordinate with soft metal ions, enabling the design of metallo-supramolecular receptors. wikipedia.org

The biphenyl-like core of This compound , with its distinct substitution pattern, can be exploited to create a well-defined binding pocket. The fluorine and methyl substituents impart a specific electronic and steric profile to the aromatic rings. The electron-withdrawing fluorine atom can create a region of positive electrostatic potential on the opposite face of the ring, which can interact favorably with electron-rich guests. Conversely, the methyl group can provide a hydrophobic patch within the binding cavity. The combination of these features can lead to selective binding of guests based on a combination of hydrogen bonding, π-stacking, and electrostatic interactions.

For example, a receptor based on this compound could be designed to bind small organic molecules or ions. The size and shape of the binding cavity could be tailored by linking two or more molecules of This compound together through covalent bonds, creating a pre-organized macrocyclic or cage-like structure. The fluorine atoms could be positioned to interact with specific functional groups on the guest, while the thiophenol moieties could provide additional binding interactions. The design of such receptors often involves computational modeling to predict the binding affinities and selectivities for different guests.

The following table outlines the potential contributions of the different functional groups of This compound to the design of a supramolecular receptor:

Functional GroupPotential Role in Supramolecular Receptor Design
Thiol (-SH) Hydrogen bond donor for guest binding. Coordination site for soft metal ions.
Fluorine (-F) Modulates the electronic properties of the aromatic ring. Can participate in weak halogen bonding. Creates a region of positive electrostatic potential for interaction with electron-rich guests.
Methyl (-CH₃) Provides steric bulk to define the shape of the binding cavity. Creates a hydrophobic region for interaction with nonpolar guests.
Aromatic Rings Form the scaffold of the receptor. Participate in π-stacking interactions with aromatic guests.

Polymer Chemistry: Monomer in Advanced Polymer Synthesis (e.g., Thiol-Ene Photopolymerization)

This compound is a promising candidate as a monomer in advanced polymer synthesis, particularly in thiol-ene photopolymerization. This "click chemistry" reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). nih.gov The reaction proceeds via a step-growth mechanism, which offers several advantages, including high yields, rapid reaction rates, low shrinkage, and insensitivity to oxygen inhibition compared to traditional acrylate-based photopolymerizations. researchgate.netnuph.edu.ua

The mechanism of thiol-ene photopolymerization can be summarized in the following steps:

Initiation: A photoinitiator absorbs light and generates radicals.

Chain Transfer: The radical abstracts a hydrogen atom from a thiol group (R-SH), forming a thiyl radical (R-S•).

Propagation: The thiyl radical adds across an ene double bond, forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol, regenerating a thiyl radical and forming the final thioether linkage. This thiyl radical can then participate in another propagation step.

For This compound to be used as a monomer in thiol-ene polymerization, it would need to be reacted with a co-monomer containing at least two 'ene' functionalities. The thiol group of our compound of interest would then react with the double bonds of the co-monomer to form a cross-linked polymer network.

The presence of the fluoro and methyl substituents on the phenyl ring can influence the reactivity of the thiol monomer and the properties of the resulting polymer. The electron-withdrawing fluorine atom can increase the acidity of the thiol proton, which may affect the rate of the chain transfer step. rsc.org The steric bulk of the methyl group could also play a role in the kinetics of the polymerization.

The properties of the final polymer can be tailored by the choice of the 'ene' co-monomer and the structure of the thiol. The incorporation of the fluorinated aromatic moiety from This compound into the polymer backbone would be expected to impart unique properties to the material, such as increased thermal stability, chemical resistance, and specific optical or electronic properties. Fluorinated polymers often exhibit low surface energy and hydrophobicity.

The following table summarizes the key aspects of using This compound in thiol-ene photopolymerization:

AspectDescription
Role of the Compound Thiol-functional monomer.
Reaction Type Thiol-ene photopolymerization (a type of click chemistry).
Co-monomer Requirement A molecule containing at least two 'ene' (carbon-carbon double bond) functionalities.
Polymerization Mechanism Radical-mediated step-growth polymerization.
Influence of Substituents The fluoro and methyl groups can affect the reactivity of the thiol monomer and the properties of the resulting polymer.
Potential Polymer Properties Increased thermal stability, chemical resistance, hydrophobicity, and specific optical/electronic properties due to the incorporation of the fluorinated aromatic moiety.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of diaryl thioethers, such as 3-(4-Fluoro-3-methylphenyl)thiophenol , traditionally relies on transition-metal-catalyzed cross-coupling reactions. Future research could focus on developing more sustainable and efficient synthetic routes.

Key Research Objectives:

Metal-Free Catalysis: An emerging area of interest is the use of metal-free catalytic systems to forge carbon-sulfur bonds. For instance, a novel method utilizing the ionic liquid 1,8-diazabicyclo organic-chemistry.orgchemicalbook.comundec-7-enium acetate (B1210297) ([DBUH][OAc]) has been developed for the synthesis of diaryl thioethers from aryl halides and carbon disulfide. rsc.org This solvent-free approach offers high efficiency and environmental benefits, as the ionic liquid can be reused multiple times. rsc.org

Organocatalysis: The use of small organic molecules as catalysts presents another green alternative. Organocatalyzed nucleophilic aromatic substitution (SNAr) of silyl-protected dithiols with highly activated aryl monomers has been shown to be a rapid and efficient route to fluorinated poly(aryl thioethers) at room temperature. nih.gov Adapting such methods for the specific synthesis of This compound would be a significant advancement.

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and efficient method for C-S bond formation. A study demonstrated the construction of thioethers using alkyl/aryl thiosulfates and diazonium salts catalyzed by [Ru(bpy)3]Cl2 at room temperature, with yields ranging from 44-86%. nih.gov Exploring similar photocatalytic strategies could provide a valuable synthetic pathway.

A comparative table of potential synthetic methodologies is presented below.

MethodologyCatalyst/ReagentAdvantagesPotential Challenges
Metal-Free Catalysis[DBUH][OAc] Ionic LiquidSolvent-free, reusable catalyst, mild conditions rsc.orgSubstrate scope for complex molecules
OrganocatalysisPhosphazene bases, N-heterocyclic carbenesLow catalyst loading, rapid, room temperature nih.govRequires silyl-protected thiols nih.gov
Photocatalysis[Ru(bpy)3]Cl2Mild conditions, high functional group tolerance nih.govUse of diazonium salts, potential for over-oxidation nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of diaryl thioether synthesis. Research in this area could unlock new synthetic routes and expand the applicability of compounds like This compound .

Areas for Exploration:

Nickel Catalysis: Nickel-based catalysts have gained prominence for C-S cross-coupling reactions due to their lower cost compared to palladium. Air-stable nickel precatalysts have been successfully used for the coupling of aryl and alkenyl triflates with alkyl thiols under mild conditions. organic-chemistry.orgresearchgate.net Further investigation into nickel catalysts could provide a robust method for synthesizing the target compound.

Copper Catalysis: Copper-catalyzed reactions are also a cornerstone of C-S bond formation. A one-pot approach for synthesizing unsymmetrical diaryl thioethers involves the in-situ generation of aryl thiols from xanthates and aryl halides, catalyzed by copper. organic-chemistry.org Additionally, an efficient Fe-Cu co-catalyzed approach using 1,3-benzoxazole-2-thiol (B7734307) as a thiol surrogate has been developed for the synthesis of diaryl thioethers. rsc.org

Dual Catalytic Systems: Combining different catalytic modes can lead to novel reactivity. For example, a dual ionization mechanism involving proton transfer has been developed for the thioetherification of heteroarene electrophiles. organic-chemistry.org

Integration into Advanced Functional Materials for Specific Electronic or Optical Properties

Diaryl thioethers are key components in a variety of functional materials. The unique electronic properties conferred by the sulfur linkage and the fluorine and methyl substituents make This compound a promising candidate for incorporation into advanced materials.

Potential Applications:

Nonlinear Optical (NLO) Materials: Organic materials with third-order NLO properties are crucial for applications in photonics, such as optical switching and data processing. rsc.org The introduction of donor-acceptor motifs and extended π-conjugation in benzene (B151609) derivatives has been shown to enhance their third-order NLO response. rsc.org The structure of This compound could serve as a core for building such chromophores.

Sulfur-Containing Polymers: Poly(aryl thioethers) often exhibit enhanced properties compared to their poly(aryl ether) counterparts. nih.gov The development of efficient synthetic routes, such as the organocatalyzed method for fluorinated poly(aryl thioethers), opens up new possibilities for creating high-performance polymers with tailored properties. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms and energetics. For example, computational studies on base-catalyzed diaryl ether formation have elucidated the role of the metal cation and the effect of substituents on reaction barriers. nih.gov Similar studies on the synthesis of This compound could help optimize reaction conditions.

Quantitative Structure-Selectivity Relationship (QSSR): For enantioselective reactions, QSSR analyses can reveal the influence of ligand and substrate structure on stereochemical outcomes. nih.gov This approach could be valuable in designing catalytic systems for the stereoselective functionalization of molecules derived from This compound .

Mechanistic Elucidation of Underexplored Reactivity Profiles

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of diaryl thioethers is essential for developing new and improved synthetic methods.

Research Focus:

C-S Bond Formation Mechanisms: While many methods for C-S bond formation exist, the underlying mechanisms are not always fully understood. For instance, a study on a photocatalyzed C-S bond formation involving thiosulfates used electron paramagnetic resonance and transient absorption spectra to determine the full reaction mechanism, including the role of radical intermediates. nih.gov

Concerted SNAr Mechanisms: Computational investigations have revealed an unexpected, concerted SNAr mechanism in the organocatalyzed synthesis of fluorinated poly(aryl thioethers), where the catalyst plays a dual-activation role. nih.gov Further mechanistic studies on similar reactions could uncover new modes of reactivity.

Decarbonylative Cross-Coupling: A newer approach to thioether synthesis involves the transition-metal-catalyzed decarbonylation of thio(esters). nih.gov This method avoids issues related to catalyst poisoning by thiolate anions and allows for novel synthetic disconnections. nih.gov Elucidating the mechanism of such reactions could lead to broader applications.

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Fluoro-3-methylphenyl)thiophenol, and what methodological considerations are critical to ensure high yield and purity?

Answer:
The synthesis of this compound typically involves functionalization of thiophenol precursors. Key steps include:

  • Thiophenol Derivatization : Reaction of substituted aryl halides (e.g., 4-fluoro-3-methylphenyl halides) with thiourea or sodium sulfide under nucleophilic aromatic substitution (SNAr) conditions. Triethylamine (TEA) is often used to scavenge acids, enhancing reaction efficiency .
  • Purification : Column chromatography with dichloromethane (DCM) or acetonitrile (ACN) is critical to isolate the product from byproducts like disulfides.
  • Safety : Thiophenols are air-sensitive and malodorous; reactions should be conducted under inert atmospheres (N₂/Ar) with proper ventilation .
  • Validation : Purity is confirmed via GC-MS or HPLC, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometric excess of the aryl halide (1.2–1.5 eq) .

Basic: How can the structural and electronic properties of this compound be characterized using advanced spectroscopic and computational methods?

Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., using ORTEP-3) resolves bond lengths and angles, confirming the thiol (-SH) group’s position and steric effects of the 4-fluoro-3-methyl substituent .
  • DFT Calculations : Density Functional Theory (B3LYP/6-311++G**) predicts vibrational modes (e.g., S-H stretching at ~2550 cm⁻¹) and electron distribution. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the fluorine atom and thiophenol ring .
  • Spectroscopy : FT-IR and Raman spectroscopy validate computational results, while NMR (¹H/¹³C/¹⁹F) identifies substituent-induced deshielding effects .

Advanced: What kinetic and mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution reactions?

Answer:

  • Rate Laws : The reaction with electrophiles (e.g., 2,4-dinitrofluorobenzene) follows second-order kinetics, dominated by the thiophenoxide ion (C₆H₅S⁻) rather than neutral thiophenol. Excess thiophenol does not accelerate the reaction, as shown in buffered methanol systems .
  • Substituent Effects : The electron-withdrawing fluoro group enhances electrophilicity at the aryl ring, while the methyl group introduces steric hindrance, affecting regioselectivity .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) and pH-dependent studies differentiate between concerted and stepwise pathways .

Advanced: How can researchers resolve contradictions in reaction rate data when studying thiophenol derivatives, particularly regarding the role of thiophenoxide ion vs. neutral thiophenol species?

Answer:

  • Buffered Systems : Use phosphate or acetate buffers to maintain constant pH, isolating the contribution of C₆H₅S⁻. For example, in methanol, the rate law k = k₂[C₆H₅S⁻] is confirmed by varying [thiophenol] while holding [C₆H₅S⁻] constant .
  • Competition Experiments : Introduce competing nucleophiles (e.g., phenoxide ions) to quantify relative reactivities. Data from Table II ( ) show no general acid catalysis by thiophenol, ruling out [C₆H₅SH]-dependent terms .
  • Computational Validation : Transition state modeling (e.g., Gaussian) identifies energy barriers for pathways involving protonated vs. deprotonated species .

Advanced: What advanced detection methodologies are available for quantifying this compound in environmental matrices, and what are their validation parameters?

Answer:

  • Fluorescent Nanoprobes : Carbon dot-based sensors (e.g., CD-DNS) enable selective detection via thiol-specific quenching mechanisms. Limit of detection (LOD) reaches 0.1 µM in water, validated by spike-recovery tests (90–105% accuracy) .
  • Chromatography : UPLC-MS/MS with electrospray ionization (ESI) achieves ppb-level sensitivity. Mobile phases like acetonitrile/0.1% formic acid enhance peak resolution .
  • Field Applications : Paper-based strips functionalized with nitrobenzoxadiazole (NBD) dyes allow semi-quantitative visual detection under UV light, suitable for on-site monitoring .

Advanced: How do substituent electronic effects (e.g., fluorine and methyl groups) influence the vibrational and electronic spectra of this compound?

Answer:

  • Vibrational Modes : The fluorine atom increases C-S bond polarity, red-shifting S-H stretching frequencies by ~15 cm⁻¹ compared to unsubstituted thiophenol. Methyl groups introduce torsional modes detectable via Raman spectroscopy .
  • Electronic Transitions : TD-DFT calculations (CAM-B3LYP/6-311++G**) predict UV-Vis absorption maxima at 270–290 nm, attributed to π→π* transitions in the fluorophenyl-thiophenol conjugate system .
  • Solvent Effects : Polar solvents (e.g., methanol) stabilize the thiophenoxide form, altering absorption spectra. The Onsager model quantifies solvatochromic shifts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Containment : Use fume hoods and sealed reaction vessels to mitigate exposure to volatile thiols. Personal protective equipment (PPE) includes nitrile gloves and gas-tight goggles .
  • Neutralization : Spills are treated with oxidizing agents (e.g., NaOCl) to convert thiophenol to less hazardous sulfonic acids .
  • Storage : Store under inert gas (N₂) at 2–8°C in amber glass to prevent oxidation and photodegradation .

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